3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-(2,5-Dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyrrolidinone and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Formation of the Benzamide Core: The final step involves the reaction of the oxadiazole-pyridine intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid under amide coupling conditions, typically using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone and oxadiazole rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The benzamide and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Bioconjugation: The compound can be used to link biomolecules, such as proteins or nucleic acids, for various biochemical assays.
Medicine
Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Sensors: The compound can be used in the development of chemical sensors due to its ability to interact with various analytes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a pyridin-3-yl group.
3-(2,5-Dioxopyrrolidin-1-yl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a pyridin-2-yl group.
Uniqueness
The unique positioning of the pyridin-4-yl group in 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide may confer distinct electronic properties and steric effects, influencing its reactivity and binding affinity in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-14-4-5-15(25)23(14)13-3-1-2-12(10-13)16(26)20-18-22-21-17(27-18)11-6-8-19-9-7-11/h1-3,6-10H,4-5H2,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZKCKYGFIVBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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